molecular formula C15H17NO2S B5787936 [(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]acetic acid

[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]acetic acid

Cat. No. B5787936
M. Wt: 275.4 g/mol
InChI Key: IFEPIBYGTWFXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]acetic acid, also known as EDTA, is a synthetic compound that has been widely used in various scientific research applications. EDTA is a chelating agent that can form stable complexes with metal ions, making it a useful tool in various fields of research, including biochemistry, molecular biology, and environmental science.

Mechanism of Action

[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]acetic acid acts as a chelating agent by forming stable complexes with metal ions. The formation of these complexes prevents the metal ions from participating in various biological processes, leading to the inhibition of enzyme activity and other physiological effects.
Biochemical and Physiological Effects:
[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]acetic acid has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of metal-dependent enzymes such as metalloproteases and metalloenzymes. It also has the ability to bind to calcium ions, which can lead to the inhibition of blood clotting.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]acetic acid in lab experiments is its ability to chelate metal ions, which can be useful in studying the role of metal ions in various biological processes. However, [(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]acetic acid has certain limitations, such as its inability to chelate all metal ions and its potential to interfere with other biochemical reactions.

Future Directions

There are several future directions for research on [(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]acetic acid. One area of interest is the development of new chelating agents that can selectively target specific metal ions. Another area of research is the use of [(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]acetic acid in the treatment of metal poisoning. Additionally, there is a need for further research on the biochemical and physiological effects of [(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]acetic acid to better understand its potential applications in various fields of research.
Conclusion:
[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]acetic acid, or [(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]acetic acid, is a synthetic compound that has been widely used in scientific research for its ability to chelate metal ions. [(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]acetic acid has various applications in biochemistry, molecular biology, and environmental science. While [(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]acetic acid has certain limitations, it remains a valuable tool in scientific research, and further research is needed to explore its potential applications in various fields.

Synthesis Methods

The synthesis of [(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]acetic acid involves the reaction of ethylenediamine tetraacetic acid ([(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]acetic acid) with thioacetic acid. The reaction takes place in the presence of a catalyst such as sulfuric acid, and the product is purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]acetic acid has been extensively used in scientific research for its ability to chelate metal ions. It is commonly used in biochemistry and molecular biology to study the role of metal ions in various biological processes such as enzyme activity, protein structure, and DNA replication. [(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]acetic acid is also used in environmental science to remove metal ions from contaminated soil and water.

properties

IUPAC Name

2-(3-ethyl-2,8-dimethylquinolin-4-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-4-11-10(3)16-14-9(2)6-5-7-12(14)15(11)19-8-13(17)18/h5-7H,4,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEPIBYGTWFXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC(=C2N=C1C)C)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Ethyl-2,8-dimethylquinolin-4-yl)sulfanyl]acetic acid

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